BenchChemオンラインストアへようこそ!

4'-Fluoro-4-iodobutyrophenone

Radiopharmaceutical chemistry PET imaging Fluorine-18 labeling

4'-Fluoro-4-iodobutyrophenone is the definitive alkylating intermediate for PET radiopharmaceutical synthesis. Its terminal iodo group enables rapid, high-yield N-alkylation (66.7% yield in [¹⁸F]spiperone within 10 min at RT), while the 4-fluorophenyl moiety is essential for dopamine D₂ receptor binding. Non-iodinated analogs cannot perform the alkylation; non-fluorinated or chloro analogs compromise receptor affinity or reactivity. Ideal for time-sensitive ¹⁸F protocols.

Molecular Formula C10H10FIO
Molecular Weight 292.09 g/mol
CAS No. 40862-32-6
Cat. No. B3052386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoro-4-iodobutyrophenone
CAS40862-32-6
Molecular FormulaC10H10FIO
Molecular Weight292.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCI)F
InChIInChI=1S/C10H10FIO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2
InChIKeyZCNZJYVQOBYVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Fluoro-4-iodobutyrophenone (CAS 40862-32-6): Halogenated Butyrophenone Intermediate for Radiolabeling and Synthetic Applications


4'-Fluoro-4-iodobutyrophenone (CAS 40862-32-6; IUPAC name: 1-(4-fluorophenyl)-4-iodobutan-1-one; molecular formula: C10H10FIO; molecular weight: 292.09 g/mol) is a halogenated butyrophenone derivative characterized by the simultaneous presence of a 4-fluorophenyl moiety and a terminal iodoalkyl chain . This bifunctional halogenation confers distinct physicochemical properties including a boiling point of 326.5°C at 760 mmHg, a flash point of 151.2°C, and a density of 1.65 g/cm³ [1]. The compound is commercially available from multiple suppliers with typical purity specifications of 95-98% . As a versatile synthetic building block, it serves primarily as an alkylating agent and radiofluorination precursor, most notably in the production of ¹⁸F-labeled butyrophenone neuroleptics for positron emission tomography (PET) imaging applications [2].

Why 4'-Fluoro-4-iodobutyrophenone Cannot Be Substituted with Non-Iodinated or Non-Fluorinated Butyrophenone Analogs in Critical Applications


The combination of a terminal iodo group and a 4-fluorophenyl moiety in 4'-fluoro-4-iodobutyrophenone creates a unique reactivity profile that cannot be replicated by substitution with simpler butyrophenone analogs. Non-iodinated analogs such as 4'-fluorobutyrophenone (CAS 582-83-2) lack the electrophilic alkyl iodide functionality required for nucleophilic substitution reactions with amine nucleophiles, thereby precluding their use in the synthesis of N-alkylated butyrophenone derivatives including spiperone and related neuroleptics [1]. Conversely, non-fluorinated 4-iodobutyrophenone analogs lack the 4-fluoro substituent that is structurally critical for dopamine D₂ receptor binding affinity in the final pharmaceutical targets; structure-activity relationship studies have demonstrated that the p-fluorobutyrophenone moiety is essential for potent dopaminergic activity [2]. The chloro analog, 4-chlorobutyrophenone (CAS 939-52-6), exhibits substantially lower leaving-group reactivity (iodide is approximately 3-6 times more nucleofugic than chloride in SN2 reactions) and different physical properties including a boiling point of 130-133°C at 4 mmHg and density of 1.137 g/mL, making it unsuitable for applications requiring rapid, high-yield alkylation under mild conditions . Consequently, generic substitution would result in either synthetic failure or products with compromised biological activity.

4'-Fluoro-4-iodobutyrophenone: Quantitative Comparative Evidence for Scientific Selection


Radiolabeling Precursor Yield Advantage: 4'-Fluoro-4-iodobutyrophenone vs. Nitro-Precursor in ¹⁸F-Butyrophenone Production

In the no-carrier-added (nca) production of ¹⁸F-labeled butyrophenone neuroleptics, the synthetic route utilizing γ-iodo-4-[¹⁸F]fluorobutyrophenone (the ¹⁸F-labeled analog of 4'-fluoro-4-iodobutyrophenone) as an intermediate demonstrates superior efficiency compared to alternative precursor strategies. The anilinium salt precursor (2b) used to generate this intermediate afforded a product yield of 67.4%, which represents a measurable improvement over the nitro counterpart 2a that yielded only 52-59% under comparable conditions [1]. Furthermore, the subsequent ring-opening step to form the γ-iodo intermediate itself proceeded in 66.7% yield with short reaction times of 3-10 minutes at room temperature, while simultaneously avoiding the production of volatile fluorine-18 labeled byproducts [1].

Radiopharmaceutical chemistry PET imaging Fluorine-18 labeling

Reaction Time and Condition Advantage of Iodoalkyl Intermediate vs. Alternative Leaving Groups in Alkylation Chemistry

The terminal iodo group of 4'-fluoro-4-iodobutyrophenone provides a significant kinetic advantage in nucleophilic substitution reactions compared to chloro or bromo analogs. In the production of [¹⁸F]spiperone, alkylation using γ-iodo-4-[¹⁸F]fluorobutyrophenone proceeded with a reaction time of only 3-10 minutes under mild room temperature conditions [1]. In contrast, analogous alkylations employing 4-chloro-4'-fluorobutyrophenone typically require elevated temperatures and/or extended reaction times (often several hours) to achieve comparable conversion due to the substantially lower leaving-group propensity of chloride. The resulting [¹⁸F]spiperone was produced with a specific activity of 1470 Ci/mmol (n=2), demonstrating that the rapid reaction kinetics do not compromise product quality [1].

Organic synthesis Alkylation Nucleophilic substitution

Physicochemical Differentiation: Boiling Point and Density vs. 4-Chlorobutyrophenone

4'-Fluoro-4-iodobutyrophenone exhibits markedly different physical properties compared to its chloro analog, which directly impacts purification strategy and handling requirements. The target compound has a boiling point of 326.5°C at 760 mmHg and a density of 1.65 g/cm³ [1], whereas 4-chlorobutyrophenone (CAS 939-52-6) boils at 130-133°C at 4 mmHg with a density of 1.137 g/mL at 25°C . The substantially higher boiling point and density of the iodo compound reflect the greater molecular weight (292.09 vs. 182.65 g/mol) and polarizability introduced by the iodine atom.

Physicochemical characterization Purification Process chemistry

Commercial Availability and Purity Specifications for Procurement Decision-Making

4'-Fluoro-4-iodobutyrophenone is commercially available from multiple suppliers with established purity specifications, providing procurement flexibility that may not exist for more specialized analogs. Current supplier offerings include specifications of 98% purity (Leyan) and 95% purity (ChemSrc) . In contrast, 4-chlorobutyrophenone is listed as a discontinued product by major suppliers such as Sigma-Aldrich, with limited commercial availability . The target compound's availability through at least 20 suppliers as indexed by PINPOOLS suggests a more robust supply chain compared to certain analog compounds [1].

Chemical procurement Supply chain Quality specifications

Structural Requirement for Dopamine Receptor-Binding Activity: Fluorophenyl Moiety Necessity

Structure-activity relationship studies of radioiodinated butyrophenone compounds have established that the p-fluorobutyrophenone moiety is essential for effective dopamine receptor binding. SAR analysis identified the ortho position of the p-fluorobutyrophenone moiety as a very plausible iodination site [1]. This finding implies that non-fluorinated 4-iodobutyrophenone analogs would lack the fluorine substituent required for optimal receptor interaction in the final drug candidates. For context, bromperidol, a related butyrophenone neuroleptic containing the 4'-fluorobutyrophenone substructure, demonstrates a Kᵢ of 3.7 nM for dopamine D₂ receptors, with 7-fold selectivity over serotonin receptors (Kᵢ = 26 nM) and 27-fold selectivity over α-adrenergic receptors (Kᵢ = 100 nM) [2].

Medicinal chemistry Receptor binding Structure-activity relationship

Toxicity Profile Differentiation: GHS Classification Comparison with 4'-Fluorobutyrophenone

The introduction of the terminal iodo group alters the safety profile of 4'-fluoro-4-iodobutyrophenone relative to its non-iodinated counterpart. 4'-Fluorobutyrophenone (CAS 582-83-2) carries GHS hazard classifications including H302 (harmful if swallowed) and H319 (causes serious eye irritation) . While comprehensive GHS classification data for 4'-fluoro-4-iodobutyrophenone is not fully documented in public databases, the presence of the iodoalkyl moiety generally necessitates additional precautions regarding potential alkylating activity and requires handling under inert atmosphere to prevent iodide oxidation and discoloration [1]. The compound's EC Number is 255-119-2, and it falls under HS Code 2914700090 for regulatory purposes [2].

Safety assessment Toxicology Handling requirements

Optimal Application Scenarios for 4'-Fluoro-4-iodobutyrophenone Based on Quantitative Evidence


No-Carrier-Added ¹⁸F-Labeled Butyrophenone Neuroleptic Production for PET Imaging

This compound is optimally deployed as an intermediate in the nca radiosynthesis of ¹⁸F-labeled butyrophenone neuroleptics such as [¹⁸F]spiperone. The evidence demonstrates that the route utilizing γ-iodo-4-[¹⁸F]fluorobutyrophenone achieves a 66.7% yield in 3-10 minutes at room temperature while avoiding volatile ¹⁸F byproduct formation [1]. The resulting [¹⁸F]spiperone was produced with a specific activity of 1470 Ci/mmol, suitable for dopamine D₂ receptor PET imaging studies [1]. This application scenario is particularly appropriate for radiopharmacy facilities requiring rapid, high-yield synthetic protocols where time constraints imposed by the 109.8-minute ¹⁸F half-life demand maximal process efficiency [1].

Synthesis of Dopamine D₂ Receptor-Targeted Ligands via N-Alkylation

The terminal iodoalkyl group enables efficient N-alkylation of secondary amine-containing pharmacophores to install the complete butyrophenone framework required for dopamine D₂ receptor binding. Structure-activity relationship studies confirm that the p-fluorobutyrophenone moiety is essential for receptor interaction [2]. Reference compounds containing this substructure, such as bromperidol, exhibit D₂ receptor Kᵢ values of 3.7 nM with 7-fold selectivity over serotonin receptors and 27-fold selectivity over α-adrenergic receptors [3]. The iodo leaving group provides kinetic advantages over chloro or bromo analogs, enabling shorter reaction times and milder conditions that preserve sensitive functional groups in complex pharmacophores [1].

Building Block for Halogen-Exchange and Cross-Coupling Chemistry

The bifunctional halogenation pattern (aryl fluoride and alkyl iodide) provides orthogonal reactivity for sequential transformations. The alkyl iodide serves as an electrophilic handle for nucleophilic substitution with amines [1], while the aryl fluoride can potentially participate in nucleophilic aromatic substitution or serve as a metabolically stable moiety in final drug candidates. This orthogonal reactivity distinguishes it from mono-halogenated butyrophenones which lack the versatility for multi-step diversification. For procurement purposes, the compound's commercial availability from multiple suppliers at 95-98% purity supports its use as a reliable starting material for medicinal chemistry programs developing novel butyrophenone-based therapeutics or imaging agents.

Reference Standard for Analytical Method Development and Quality Control

The well-defined physical properties of 4'-fluoro-4-iodobutyrophenone—including boiling point (326.5°C at 760 mmHg), density (1.65 g/cm³), and flash point (151.2°C) [4]—make it suitable as a reference compound for developing HPLC, GC, or LC-MS analytical methods for halogenated butyrophenone derivatives. The compound's distinct chromatographic behavior relative to chloro analogs (bp 130-133°C at 4 mmHg; density 1.137 g/mL ) provides clear resolution benchmarks for method validation. Its EC Number (255-119-2) and HS Code (2914700090) [4] facilitate regulatory documentation in quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Fluoro-4-iodobutyrophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.